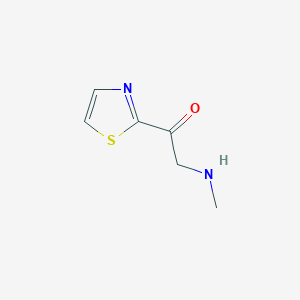

2-Methylamino-1-thiazol-2-yl-ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)-1-(1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-7-4-5(9)6-8-2-3-10-6/h2-3,7H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCXXPCPWAHMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)C1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 2 Methylamino 1 Thiazol 2 Yl Ethanone

Reactivity Profile of the Alpha-Amino Ketone Moiety

The alpha-amino ketone motif is a significant structural feature, known for its presence in numerous biologically active molecules and its utility as a synthetic intermediate. nih.gov The proximity of the amine and ketone functionalities gives rise to a unique reactivity profile, distinct from that of isolated amines or ketones. acs.org

Nucleophilic Reactions at the Carbonyl Group (e.g., Condensation, Addition)

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. jackwestin.com Alpha-amino ketones readily undergo reactions typical of ketones, including condensation and addition, although the adjacent secondary amine can influence the reaction's course and stability of the products. acs.orgwikipedia.org

Condensation Reactions: Primary and secondary amines react with ketones to form imines and enamines, respectively. fiveable.me The reaction of the carbonyl group in 2-Methylamino-1-thiazol-2-yl-ethanone with a primary amine would be expected to form a corresponding imine, while reaction with a secondary amine could lead to an enamine. These reactions are often reversible and are central to the synthesis of many nitrogen-containing heterocycles. acs.org

Addition Reactions: The carbonyl group can undergo nucleophilic addition with various reagents. For example, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) would convert the ketone to a secondary alcohol, yielding the corresponding amino alcohol. The addition of organometallic reagents, such as Grignard reagents (R-MgBr), would lead to the formation of a tertiary alcohol. These transformations are fundamental in modifying the core structure and creating new chiral centers. nih.gov

Table 1: Examples of Nucleophilic Reactions at the Carbonyl Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Condensation | Primary Amine (R-NH₂) | Imine |

| Condensation | Secondary Amine (R₂NH) | Enamine |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

Reactions at the Alpha-Methylene Carbon (e.g., Alkylation, Halogenation, Aldol (B89426) Condensations)

The methylene (B1212753) carbon situated between the carbonyl group and the secondary amine is an active site for various reactions, primarily through the formation of an enol or enolate intermediate. msu.eduidc-online.com

Alkylation: In the presence of a strong base, the alpha-methylene proton can be abstracted to form an enolate anion. This nucleophilic enolate can then react with an alkyl halide in an SN2 reaction to introduce an alkyl group at the alpha-carbon. The choice of base and solvent is critical to prevent side reactions. msu.edu

Halogenation: Ketones can be halogenated at the alpha-position under either acidic or basic conditions. idc-online.com For instance, reaction with bromine (Br₂) in an acidic medium would proceed through an enol intermediate to yield an alpha-bromo ketone. This reaction can be autocatalytic as it produces HBr. idc-online.comutdallas.edu The introduction of a halogen atom at this position provides a useful handle for subsequent nucleophilic substitution reactions. organic-chemistry.org

Aldol Condensations: The enolate derived from this compound can act as a nucleophile in an aldol reaction, attacking the carbonyl group of another aldehyde or ketone molecule. libretexts.org This carbon-carbon bond-forming reaction leads to a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone, particularly in reactions known as Claisen-Schmidt condensations when an aromatic aldehyde is used. jackwestin.com

Reactivity of the Secondary Amine Functionality (e.g., Acylation, Alkylation)

The secondary amine in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic. libretexts.org However, its basicity is generally lower than that of a comparable primary amine due to steric hindrance. fiveable.me

Acylation: As a nucleophile, the secondary amine readily reacts with acylating agents. britannica.com For example, treatment with an acid chloride (RCOCl) or an acid anhydride (B1165640) ((RCO)₂O) in the presence of a base would yield the corresponding N-acylated product, an amide. This is a highly important reaction for primary and secondary amines. britannica.com Similarly, reaction with sulfonyl chlorides, like benzenesulfonyl chloride, would produce a sulfonamide. msu.edu

Alkylation: The direct alkylation of the secondary amine with alkyl halides can occur, leading to the formation of a tertiary amine. msu.edu However, this reaction can be challenging to control as the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. msu.edunumberanalytics.com

Table 2: Summary of Reactions at the Secondary Amine

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acid Chloride (RCOCl) | Amide |

| Acylation | Benzenesulfonyl Chloride | Sulfonamide |

| Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of both an electron-donating sulfur atom and an electron-withdrawing pyridine-type nitrogen atom. chemicalbook.comnumberanalytics.com This gives it a complex reactivity profile, capable of undergoing both electrophilic and nucleophilic substitutions. numberanalytics.com

Electrophilic Aromatic Substitution Reactions on the Thiazole Core

The aromaticity of the thiazole ring allows it to undergo electrophilic substitution. wikipedia.org Computational studies and experimental evidence indicate that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack. chemicalbook.comwikipedia.orgpharmaguideline.com The presence of an activating (electron-donating) group on the ring can facilitate these reactions. pharmaguideline.com

Halogenation: While the thiazole ring itself can be resistant to bromination, the presence of activating groups enhances reactivity at the C5 position. wikipedia.orgslideshare.net Reagents like N-bromosuccinimide (NBS) are commonly used for such transformations. numberanalytics.comNitration and Sulfonation: Nitration can be achieved with a mixture of nitric and sulfuric acids, and sulfonation can occur under vigorous conditions, with substitution favoring the C5 position. numberanalytics.compharmaguideline.comslideshare.net

The existing 2-acyl substituent on the thiazole ring in this compound is electron-withdrawing, which would deactivate the ring towards electrophilic attack. However, substitution, if it occurs, would still be directed primarily to the C5 position.

Table 3: Electrophilic Substitution on the Thiazole Ring

| Reaction | Reagent | Preferred Position of Attack |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | C5 |

| Nitration | HNO₃ / H₂SO₄ | C5 |

| Sulfonation | H₂SO₄ / Oleum | C5 |

Nucleophilic Attack and Ring-Opening Pathways of the Thiazole Heterocycle

The thiazole ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 position. chemicalbook.compharmaguideline.com These reactions often require a strong nucleophile or prior activation of the ring. pharmaguideline.com

Nucleophilic Substitution: If a good leaving group (such as a halogen) is present on the ring, it can be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. numberanalytics.com The C2 position is the most favorable site for such attacks. pharmaguideline.com Deprotonation at the C2 position using a strong base like an organolithium compound (e.g., n-butyllithium) can also generate a nucleophilic C2-lithiated species, which can then react with various electrophiles. pharmaguideline.comslideshare.net

Ring-Opening: Under certain conditions, the thiazole ring can undergo cleavage. For example, quaternization of the ring nitrogen with an alkyl halide makes the C2-proton significantly more acidic and facilitates ring-opening upon treatment with a base. pharmaguideline.com Reduction with Raney nickel can lead to desulfurization and subsequent degradation of the ring. pharmaguideline.com

Oxidation and Reduction Pathways Affecting the Thiazole Nucleus

The thiazole ring in this compound, while aromatic, can undergo both oxidation and reduction under specific conditions. These reactions can significantly alter the structure and properties of the molecule.

Oxidation: The thiazole nucleus possesses two heteroatoms, nitrogen and sulfur, that are susceptible to oxidation. Oxidation at the nitrogen atom leads to the formation of a thiazole N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid. wikipedia.org The resulting N-oxide exhibits altered electronic properties and can be a useful intermediate for further functionalization, particularly for palladium-catalyzed C-H arylation reactions at the C2-position. wikipedia.org

Alternatively, oxidation can occur at the sulfur atom, leading to the formation of non-aromatic sulfoxides and sulfones. wikipedia.org The choice of oxidant and reaction conditions can influence the site of oxidation. For instance, the chemical oxidative polymerization of 2-aminothiazole (B372263) has been reported, suggesting that the thiazole ring can be susceptible to more extensive oxidation under certain conditions. atlantis-press.com The sulfur atom of the 2-aminothiazole moiety can be easily oxidized, which may lead to metabolic inactivation in biological systems. acs.org

Reduction: The thiazole ring is generally resistant to reduction due to its aromatic character. It shows good stability towards catalytic hydrogenation with platinum and metal reductions in hydrochloric acid. pharmaguideline.com However, reduction can be achieved under more forcing conditions. A common method for the reduction of thiazoles involves the use of Raney nickel, which typically leads to desulfurization and subsequent degradation or opening of the ring. pharmaguideline.com

The carbonyl group of the ethanone (B97240) side chain can also be reduced. For instance, reduction with sodium borohydride following N-methylation can be part of a sequence to convert the thiazole into a formyl synthon. wikipedia.org The complete reduction of a ketone to a methylene group can also be accomplished via conversion to a thioacetal followed by reduction with H2 and Raney nickel. nih.gov

The following table summarizes the potential oxidation and reduction products of the thiazole nucleus in this compound.

| Reaction Type | Reagent(s) | Potential Product(s) |

| Oxidation | mCPBA, Hypofluorous acid | 2-Methylamino-1-(1-oxido-1,3-thiazol-2-yl)ethan-1-one (N-oxide) |

| Peroxy acids | 2-Methylamino-1-(1-oxo-1,3-thiazolidin-2-yl)ethan-1-one (Sulfoxide) | |

| Stronger oxidizing agents | 2-Methylamino-1-(1,1-dioxo-1,3-thiazolidin-2-yl)ethan-1-one (Sulfone) | |

| Reduction | Raney Nickel, H₂ | Ring-opened products resulting from desulfurization |

| NaBH₄ (on ketone) | 2-Methylamino-1-(thiazol-2-yl)ethanol |

This table presents potential reaction pathways based on the general reactivity of the thiazole ring.

Intramolecular Cyclization and Rearrangement Pathways Involving the Thiazolyl Ethanone Structure

The structure of this compound contains functionalities that can participate in intramolecular reactions, leading to the formation of new ring systems or structural rearrangements.

Intramolecular Cyclization: The presence of the amino and ketone groups allows for the possibility of intramolecular cyclization. For instance, derivatives of 2-amino-1-phenylethanone can undergo Brønsted acid-promoted cationic cyclization. rsc.org In a related example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various nucleophiles can lead to the formation of fused heterocyclic systems. For example, reaction with 2-aminothiophenol (B119425) results in the formation of a thiazinone ring through an intramolecular cyclization process.

A plausible intramolecular cyclization pathway for this compound could be initiated by activation of the ketone carbonyl group, followed by nucleophilic attack from the nitrogen of the methylamino group. This would lead to the formation of a five-membered dihydropyrazine-like ring fused to the thiazole.

Rearrangement Pathways: Rearrangement reactions are also possible, particularly involving the formation of thiazolium salt intermediates. Alkylation of the thiazole nitrogen leads to the formation of a thiazolium cation, which can be a precursor for various rearrangements. pharmaguideline.com For example, the Dimroth rearrangement, which involves the interchange of ring atoms, has been observed in related N-aminothioglycolurils under acidic conditions, leading to the formation of imidazo[4,5-d]thiazolones. nih.gov This type of rearrangement proceeds through ring-opening of the initial heterocycle followed by recyclization involving a different nucleophilic center. nih.gov

The following table outlines potential intramolecular reactions for the this compound scaffold.

| Reaction Type | Triggering Condition/Reagent | Potential Product Type |

| Intramolecular Cyclization | Acid or base catalysis | Fused bicyclic systems (e.g., thiazolo[3,2-a]pyrazinone derivatives) |

| Rearrangement | Alkylation (formation of thiazolium salt) followed by base/acid | Isomeric thiazole derivatives, other heterocyclic systems |

This table illustrates potential reaction pathways based on the functional groups present in the molecule and known reactivity patterns of similar structures.

Detailed Mechanistic Investigations of Key Synthetic Transformations

The most common and historically significant method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. synarchive.com This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) derivative. synarchive.comyoutube.com The synthesis of this compound would likely proceed via a variation of this classic transformation.

The mechanism of the Hantzsch synthesis is well-established and proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the sulfur atom of the thioamide (in this case, N-methylthiourea) on the α-carbon of the halo-ketone (a 2-halo-1-(thiazol-2-yl)ethanone precursor). This results in the formation of an S-alkylated intermediate.

Tautomerization and Cyclization: The intermediate can then tautomerize to form a more reactive enol or enamine form. Subsequently, an intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. This cyclization step leads to the formation of a five-membered thiazoline (B8809763) ring intermediate.

Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the thiazoline intermediate to yield the aromatic 2-aminothiazole ring.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to support the mechanistic analysis of the Hantzsch synthesis, providing insights into the energetics of the reaction pathway. researchgate.net

Recent advancements have focused on developing more efficient and environmentally friendly one-pot procedures for the Hantzsch synthesis, often utilizing catalysts to promote the reaction. researchgate.net For example, a one-pot synthesis of 2-aminothiazole derivatives has been developed using copper(II) bromide, which facilitates an α-bromination/cyclization process from aromatic methyl ketones and thioureas.

The following table summarizes the key steps in the Hantzsch synthesis for the formation of a 2-aminothiazole ring system.

| Step | Description | Intermediate Formed |

| 1 | Nucleophilic attack of thioamide sulfur on α-haloketone | S-alkylated thioamide |

| 2 | Intramolecular cyclization via nitrogen attack on carbonyl | Hydroxythiazoline |

| 3 | Dehydration | Aromatic thiazole |

This table provides a generalized mechanism for the Hantzsch thiazole synthesis.

Computational Chemistry and Theoretical Investigations of 2 Methylamino 1 Thiazol 2 Yl Ethanone

Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of medium-sized organic molecules like 2-Methylamino-1-thiazol-2-yl-ethanone. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), a detailed picture of the molecule's behavior can be obtained. researchgate.netsciensage.info

Geometry Optimization and Conformational Energy Landscapes

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation by considering the rotation around single bonds, particularly the C-C bond between the carbonyl group and the thiazole (B1198619) ring, and the C-N bond of the methylamino group.

Theoretical calculations on related thiazole derivatives have shown that the planarity of the thiazole ring is a key structural feature. researchgate.netasianpubs.org The bond lengths and angles within the thiazole ring are expected to be consistent with those found in other DFT studies of similar molecules. For instance, the C=N bond is typically shorter than the C-N single bond, reflecting its double bond character. asianpubs.org The geometry of the methylamino ethanone (B97240) side chain will adopt a conformation that minimizes steric hindrance and maximizes favorable electronic interactions.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (DFT B3LYP/6-311++G(d,p)) |

| Bond Length | C(thiazole)-C(carbonyl) | ~1.48 Å |

| C=O | ~1.23 Å | |

| C(carbonyl)-C(amino) | ~1.52 Å | |

| C(amino)-N | ~1.46 Å | |

| N-C(methyl) | ~1.47 Å | |

| Thiazole C=N | ~1.32 Å | |

| Thiazole C-S | ~1.73 Å | |

| Bond Angle | C(thiazole)-C(carbonyl)-O | ~121° |

| C(thiazole)-C(carbonyl)-C(amino) | ~118° | |

| C(carbonyl)-C(amino)-N | ~111° | |

| Dihedral Angle | N-C-C=O | Variable (defines conformation) |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups found in computational studies of related molecules.

Conformational analysis would reveal the relative energies of different rotamers. The potential energy surface would likely show several local minima, with the global minimum corresponding to the most stable conformer. The barriers to rotation between these conformers could also be calculated, providing information about the molecule's flexibility at different temperatures.

Frontier Molecular Orbital (FMO) Analysis for Electron Transfer and Reactive Site Identification

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of chemical stability; a large gap suggests high stability and low reactivity. derpharmachemica.com

For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, likely the thiazole ring and the nitrogen atom of the methylamino group. The LUMO, conversely, is anticipated to be centered on the electron-deficient carbonyl group and the thiazole ring, which can act as a π-acceptor.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These energy ranges are estimations based on DFT calculations reported for analogous thiazole and aminoketone structures. asianpubs.orgderpharmachemica.com

The distribution of these orbitals provides a map of the most probable sites for nucleophilic and electrophilic attack. For instance, an electrophile would likely react at the positions where the HOMO density is highest, while a nucleophile would target the areas of high LUMO density. youtube.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Nucleophilic/Electrophilic Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue areas indicate electron-deficient regions with positive potential, marking them as sites for nucleophilic attack. Green and yellow regions represent areas of neutral or intermediate potential.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the thiazole ring would also exhibit a negative potential. The most positive potential (blue) would likely be found around the hydrogen atom of the methylamino group and the carbon atom of the carbonyl group. This visual tool powerfully corroborates the predictions made by FMO analysis regarding reactive sites. researchgate.netresearchgate.net

Prediction and Correlation of Spectroscopic Parameters with Experimental Data (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, characteristic peaks such as the C=O stretching frequency (typically around 1680-1700 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), and various C-H and C-N stretching and bending modes can be calculated. Comparing these calculated frequencies with an experimental IR spectrum can confirm the molecule's structure and functional groups. derpharmachemica.comurfu.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. By comparing the calculated chemical shifts with experimental NMR data, one can assign the peaks in the spectrum to specific atoms in the molecule, which is invaluable for structural elucidation. derpharmachemica.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. derpharmachemica.com For this compound, π→π* and n→π* transitions are expected. The π→π* transitions would likely involve the thiazole ring and the carbonyl group, while the n→π* transition would primarily involve the lone pair electrons on the carbonyl oxygen. The calculated absorption wavelengths (λ_max) can be compared to experimental spectra to understand the electronic structure and chromophores within the molecule. researchgate.net

Table 3: Predicted vs. Typical Experimental Spectroscopic Data

| Spectroscopy | Parameter | Predicted Range (Computational) | Typical Experimental Range |

| IR | ν(C=O) | 1690-1720 cm⁻¹ | 1680-1700 cm⁻¹ |

| ν(N-H) | 3350-3450 cm⁻¹ | 3300-3500 cm⁻¹ | |

| ¹³C NMR | δ(C=O) | 195-205 ppm | 190-200 ppm |

| δ(C-thiazole) | 110-160 ppm | 115-165 ppm | |

| UV-Vis | λ_max (n→π) | 280-320 nm | 270-300 nm |

| λ_max (π→π) | 230-260 nm | 220-250 nm |

Note: The predicted ranges are based on DFT calculations for similar functional groups and are subject to variations based on the specific computational method and solvent effects. derpharmachemica.comurfu.ru

Advanced Quantum Chemical Calculations for Thermodynamic and Kinetic Properties

Beyond electronic structure, computational chemistry can predict key thermodynamic and kinetic properties. Thermodynamic parameters such as enthalpy of formation (ΔH_f), Gibbs free energy of formation (ΔG_f), and entropy (S) can be calculated from the vibrational frequencies obtained through DFT calculations. researchgate.netkashanu.ac.ir These values are crucial for understanding the stability of the molecule and the equilibrium position of reactions in which it participates.

Kinetic properties, such as the activation energies of potential reactions, can be investigated by locating the transition state structures on the potential energy surface. For example, the rotational barriers around single bonds or the energy barrier for a potential tautomerization could be determined. This provides insight into the molecule's dynamic behavior and its reactivity in chemical transformations. rsc.orgmasterorganicchemistry.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method allows for the quantification of intramolecular charge transfer (ICT) through the analysis of donor-acceptor interactions.

For this compound, NBO analysis can reveal significant delocalization of electron density. Key interactions would likely include:

Donation from the lone pair of the methylamino nitrogen to the antibonding orbital of the carbonyl group (n_N → π*_C=O).

Donation from the lone pairs of the thiazole sulfur and nitrogen atoms into adjacent antibonding orbitals.

Hyperconjugative interactions between sigma (σ) bonding orbitals and sigma-star (σ*) antibonding orbitals throughout the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules like this compound. These simulations model the movement of atoms over time by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with the surrounding environment, particularly solvents.

MD studies on related 2-amino thiazole derivatives have utilized force fields such as OPLS (Optimized Potentials for Liquid Simulations) to define the interatomic forces. acs.orgacs.org A typical simulation protocol involves placing the molecule in a periodic box filled with solvent molecules, often water, to mimic physiological or experimental conditions. acs.orgnih.gov The system is then subjected to energy minimization to remove any unfavorable contacts, followed by a gradual heating phase and a prolonged equilibration period to reach a stable state. The final production run, often extending for nanoseconds, generates trajectories that are analyzed to understand the molecule's behavior. nih.govnih.gov

Key analyses performed on the MD trajectories include:

Root Mean Square Deviation (RMSD): This parameter tracks the average deviation of the molecule's backbone atoms from an initial reference structure. A stable RMSD value over time suggests that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in those regions of the molecule. For this compound, this could highlight the flexibility of the methylamino and ethanone side chains relative to the more rigid thiazole ring.

Hydrogen Bond Analysis: This analysis quantifies the formation and breaking of hydrogen bonds between the molecule and solvent molecules (e.g., water) or within the molecule itself. This is crucial for understanding how the solvent stabilizes different conformations.

Solvent Accessible Surface Area (SASA): SASA calculations measure the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes where parts of the molecule become more or less exposed to the solvent. nih.govnih.gov

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA): This method is used to estimate the free energy of binding between a ligand and a protein, or to understand the solvation free energy. nih.govnih.gov It combines molecular mechanics energies with a continuum solvation model.

Through these analyses, MD simulations provide a detailed picture of the conformational landscape of this compound in different solvents, revealing the most stable conformations and the energetic barriers between them.

| MD Simulation Parameter | Typical Value/Method | Information Gained |

| Force Field | OPLS4 | Describes the potential energy and forces within the system. acs.org |

| Solvent Model | TIP3P Water | Explicitly models the effect of an aqueous environment. |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. nih.govnih.gov |

| Analysis Metrics | RMSD, RMSF, H-Bonding | Quantifies stability, flexibility, and intermolecular interactions. nih.govnih.gov |

Prediction of Non-linear Optical (NLO) Properties and Photophysical Behavior

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the non-linear optical (NLO) and photophysical properties of molecules. For this compound, these studies can elucidate its potential for applications in optoelectronics and photonics, and describe how it interacts with light.

Non-linear Optical (NLO) Properties:

NLO materials have applications in technologies like frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizabilities. Theoretical studies on thiazole derivatives have shown that the presence of the thiazole ring, an electron-rich heterocyclic system, can contribute to significant NLO properties. acs.org The NLO properties of this compound can be predicted by calculating the first-order hyperpolarizability (β). This is often done using DFT methods, with functionals like B3LYP or M06-2X and a suitable basis set. nih.gov The presence of both an electron-donating group (methylamino) and an electron-withdrawing group (ethanone) connected through the π-conjugated thiazole ring suggests that this molecule could exhibit a notable NLO response due to intramolecular charge transfer.

Photophysical Behavior:

The photophysical properties of a molecule describe its absorption and emission of light. Time-Dependent DFT (TD-DFT) is a common method used to simulate electronic absorption spectra. nih.gov By calculating the energies of the lowest electronic transitions, one can predict the maximum absorption wavelength (λmax). Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic transition (e.g., π-π*). researchgate.netmdpi.com

Furthermore, theoretical calculations can predict the emission properties. After electronic excitation, the molecule relaxes to the lowest vibrational level of the first excited state, from which it can emit a photon to return to the ground state. The energy of this emission can be calculated, providing the theoretical fluorescence spectrum. The difference in energy between the absorption and emission maxima is known as the Stokes shift. nih.govresearchgate.net Studies on related thiazole compounds have investigated how different solvents affect these photophysical properties, a phenomenon known as solvatochromism. researchgate.net

| Property | Computational Method | Predicted Information |

| First-Order Hyperpolarizability (β) | DFT (e.g., B3LYP/6-311G) | Potential for second-order NLO applications. nih.gov |

| Absorption Maxima (λabs) | TD-DFT | Wavelengths of light the molecule absorbs. nih.gov |

| Emission Maxima (λem) | TD-DFT | Wavelengths of light the molecule emits (fluorescence). nih.gov |

| HOMO-LUMO Gap | DFT | Indicator of chemical reactivity and electronic transition energy. mdpi.com |

| Stokes Shift | TD-DFT | Energy difference between absorption and emission. nih.govresearchgate.net |

Synthesis and Advanced Applications of Thiazolyl Alpha Amino Ketone Derivatives in Materials Science and Industrial Chemistry

Synthesis of Complex Thiazole-Containing Molecular Architectures

The structure of 2-Methylamino-1-thiazol-2-yl-ethanone, featuring a reactive ketone and a secondary amine, provides a versatile platform for the construction of larger, more complex molecular systems. These systems range from linear polymers to intricate fused heterocyclic networks.

Oligo- and Poly-Thiazole Systems for Macromolecular Applications

The synthesis of polymers incorporating the thiazole (B1198619) nucleus is a significant area of research aimed at developing materials with specific electronic and physical properties. arizona.edu Thiazole-based polymers are known for their potential in creating semiconducting materials. aip.org The introduction of the electron-withdrawing thiazole unit into a polymer backbone can effectively lower the Highest Occupied Molecular Orbital (HOMO) energy level, which is a key strategy for designing efficient materials for organic electronics. d-nb.info

A common strategy to create such polymers involves transforming the ketone in this compound into a more reactive intermediate. For example, α-halogenation of the ketone can produce an α-haloketone, a classic precursor in thiazole synthesis via the Hantzsch reaction. derpharmachemica.com This functionalized monomer can then be polymerized through various coupling reactions, such as Stille coupling, with other comonomers like benzodithiophene. d-nb.info This approach allows for the creation of alternating donor-acceptor copolymers, where the thiazole unit acts as the electron-accepting moiety. The resulting poly-thiazole systems often exhibit good planarity, which facilitates ordered intermolecular arrangements and improves charge transport properties. d-nb.info

Furthermore, multicomponent polymerization reactions offer a direct route to poly(thiazole) derivatives. By adapting methods that use elemental sulfur, aldehydes, and amines, it's conceivable that this compound could serve as a precursor in one-pot syntheses to generate functional poly-thiazoles with high molecular weights and yields.

Below is a table summarizing the properties of representative thiazole-based polymers synthesized through methods applicable to derivatives of this compound.

| Polymer Type | Synthesis Method | Molecular Weight (Mw) | Key Properties | Potential Application |

| Alternating D-A Copolymer | Stille Coupling | 13-15 kDa | Wide bandgap, deep HOMO level (-5.70 eV) d-nb.info | Organic Solar Cells d-nb.info |

| Polyazomethine | Polycondensation | 0.91 dL/g (inherent viscosity) aip.org | P-type semiconductivity, thermal stability aip.org | Thin-film electronics aip.org |

| Thiazolo[5,4-d]thiazole (B1587360) Polymer | Metal-free one-step synthesis | High (unspecified) | Solid-state emission, high luminescence efficiency rsc.org | Optoelectronics rsc.org |

Thiazole-Fused Polycyclic Heterocycles via Cyclocondensation Reactions

Cyclocondensation reactions are powerful tools for building complex, multi-ring systems from simpler precursors. researchgate.net The ketone and amine functionalities of this compound and its derivatives are ideal handles for participating in such transformations to create thiazole-fused polycyclic heterocycles. These fused systems are often rigid, planar, and possess extended π-conjugation, making them suitable for electronic and optical applications. mdpi.com

A well-established method is the reaction of an α-haloketone derivative with a compound containing a thioamide group, known as the Hantzsch thiazole synthesis, which can be adapted to form fused systems. derpharmachemica.com For instance, reacting a brominated derivative of this compound with a suitable aminothiophenol can lead to the formation of benzothiazole-fused structures through an intramolecular cyclization process. nih.govmdpi.com

Another approach involves the reaction with thiosemicarbazide, followed by cyclization with phenacyl bromide derivatives, to yield complex thiazole-hydrazineyl hybrids. nih.gov Microwave-assisted synthesis has been shown to improve yields and shorten reaction times for these types of cyclocondensation reactions. researchgate.net The synthesis of thiazolo[5,4-d]thiazole, a highly luminescent and planar structural core, can be achieved through the fusion of two 1,3-thiazole rings, creating materials with remarkable photophysical properties. mdpi.comrsc.org These fused architectures are sought after for their potential in creating advanced materials for organic electronics. nih.govrsc.org

Applications in Advanced Materials Development

The unique electronic and photophysical properties of thiazole derivatives make them prime candidates for the development of advanced materials, including those for optical and electronic devices.

Fluorescent Dyes and Optical Brighteners Based on Thiazolyl Ketones

Thiazole-containing compounds are intrinsically fluorescent and form the core of many natural and synthetic dyes. mdpi.comnih.govchim.it The well-known luciferin (B1168401) molecule, responsible for the bioluminescence in fireflies, is a thiazole derivative. chim.it Boron complexes of ketoiminates derived from thiazoles are also known to be highly fluorescent. researchgate.net

Derivatives of this compound can be engineered to function as fluorescent dyes. By extending the π-conjugated system of the molecule, for example, through condensation reactions at the ketone or the adjacent methyl group, it is possible to tune the absorption and emission properties. This strategy can lead to the creation of novel fluorophores. chim.it

These compounds also have potential as optical brightening agents (OBAs), also known as fluorescent whitening agents. OBAs function by absorbing invisible ultraviolet light and re-emitting it as visible blue light, which masks yellowing and makes materials appear whiter. researchgate.net The development of thiazolyl ketone-based structures could lead to new OBAs for use in various industries.

Conductive Polymers for Organic Electronic Devices

The incorporation of thiazole rings into polymer backbones is a key strategy for developing organic semiconducting materials. arizona.edu These polymers are central to the field of organic electronics due to their processability, flexibility, and tunable electronic properties. Thiazole-based polymers have been successfully used as the donor material in organic solar cells and as the active layer in other electronic devices. aip.orgd-nb.info

Polymers derived from this compound monomers can be designed to have specific charge-transport characteristics. The electron-deficient nature of the thiazole ring makes these polymers suitable as n-type or acceptor materials in donor-acceptor systems. d-nb.info The electrical conductivity of thiazole-containing polymers increases with temperature, which is a characteristic behavior of semiconductors. aip.org Research has demonstrated that thiazole-based copolymers can achieve significant electrical conductivity, making them promising for applications in thin-film devices. aip.org

Thiazole-based materials are increasingly exploited in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent photophysical properties. mdpi.comresearchgate.net They can be used in the emissive layer of an OLED device, where their molecular structure dictates the color and efficiency of the emitted light. The development of thiazole-based fluorophores that emit in the solid state is particularly important for this application. rsc.orgresearchgate.net

Conjugated polymers or fused heterocyclic systems derived from this compound could be designed as emitters for OLEDs. For example, thiazolo[5,4-d]thiazole derivatives have been shown to be highly fluorescent and suitable for optoelectronic applications. mdpi.com By functionalizing the core structure, the emission can be tuned across the visible spectrum. rsc.org In a typical OLED device, a thiazole-based emissive material would be sandwiched between charge-transporting layers. When a voltage is applied, the recombination of electrons and holes in the emissive layer leads to the generation of light. The performance of such devices is measured by their luminance, current efficiency, and external quantum efficiency (EQE).

The table below shows representative performance data for OLEDs using materials with structural similarities to thiazole-derivatives, illustrating the potential of this class of compounds.

| Emissive Material Type | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Emission Color |

| Carbazole Derivative (CZ-1) mdpi.com | 4130 | 19.3 | 8.6 | Greenish-Blue |

| Carbazole Derivative (CZ-2) mdpi.com | 4104 | 20.2 | 9.5 | Greenish-Blue |

| Thienopyrroledione (TPD) Derivative mdpi.com | 651 | 4.5 | 1.5 | Yellow-Green |

Components in Chemical Sensors and Imaging Systems

The thiazole ring, with its heteroatoms, can act as a binding site for metal ions and other analytes. This property makes thiazole derivatives promising candidates for use in chemical sensors. The alpha-amino ketone structure in this compound provides additional coordination sites (the nitrogen and oxygen atoms), which could enhance selectivity and sensitivity.

Upon binding to an analyte, the electronic properties of the thiazole derivative can change, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (chemosensor). While specific research on this compound as a chemical sensor is limited, the broader class of thiazole-containing compounds has been explored for this purpose. For instance, thiazole derivatives have been incorporated into systems for the detection of various species. nih.gov

In the context of imaging systems, fluorescent thiazole derivatives can be used as probes. The structural modifications possible with this compound could be used to tune the fluorescence wavelength and quantum yield, making it adaptable for various imaging applications.

Role as Versatile Synthetic Intermediates in Industrial Chemical Processes

The reactivity of the functional groups in this compound makes it a valuable intermediate in the synthesis of more complex molecules for industrial applications.

The synthesis of this compound itself can be achieved through methods like the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793) derivative. evitachem.com For example, the reaction of a suitable bromoacetyl precursor with N-methylthiourea can yield the target compound or its isomers. nih.gov

Once synthesized, this compound can undergo a variety of chemical transformations:

Reactions at the Ketone: The ketone group can be reduced to an alcohol, converted to an imine, or used in aldol-type condensation reactions to build larger molecular frameworks.

Reactions at the Amino Group: The secondary amine can be acylated, alkylated, or used in the formation of heterocyclic rings.

Reactions involving the Thiazole Ring: The thiazole ring can participate in electrophilic substitution reactions, although its electron-deficient nature can make this challenging.

These reactions allow for the use of this compound as a starting material for a diverse range of specialized organic compounds with applications in various fields of industrial chemistry.

The thiazole ring is a common motif in many biologically active compounds, including pharmaceuticals and agrochemicals. This compound serves as a valuable building block for the synthesis of such molecules. evitachem.com Its structural features can be incorporated into larger molecules to impart specific properties.

In the agrochemical industry, thiazole derivatives are found in some fungicides and herbicides. The ability to modify the this compound structure allows for the systematic exploration of structure-activity relationships to develop new and effective crop protection agents. The synthesis of novel β-naphthol derivatives containing a benzothiazolylamino group for pesticidal applications highlights the utility of amino-thiazole scaffolds in this industry. rsc.org

Table 3: Key Reactions for Derivatization

| Functional Group | Reaction Type | Potential Products |

| Ketone | Reduction (e.g., with NaBH₄) | Amino-alcohol |

| Ketone | Reductive Amination | Diamine |

| Amino Group | Acylation (e.g., with acid chlorides) | Amide |

| Amino Group | Sulfonylation | Sulfonamide |

Elucidation of Structure-Property Relationships for Targeted Non-Biological Applications

The relationship between the chemical structure of this compound derivatives and their physical and chemical properties is crucial for designing materials with specific functions.

Electronic Properties: The electron-withdrawing nature of the thiazole ring and the ketone group, combined with the electron-donating potential of the amino group, creates an intramolecular charge-transfer character. Modification of the substituents on the thiazole ring or the amino group can significantly alter the HOMO and LUMO energy levels, thereby tuning the electronic and optical properties.

Molecular Packing: The presence of the amino and ketone groups allows for the formation of hydrogen bonds, which can influence the packing of the molecules in the solid state. This is a critical factor for charge transport in organic electronic devices. The planarity of the thiazole ring also promotes π-π stacking.

Solubility and Processability: The introduction of alkyl chains or other functional groups can be used to control the solubility of the compound in various solvents. This is important for solution-based processing techniques used in the fabrication of organic electronic devices.

By systematically modifying the structure of this compound and studying the resulting changes in its properties, it is possible to develop a clear understanding of the structure-property relationships. This knowledge can then be used to design and synthesize new materials with optimized performance for specific non-biological applications.

Q & A

Q. What are the standard synthetic protocols for 2-Methylamino-1-thiazol-2-yl-ethanone, and how can reaction conditions be optimized?

The synthesis of thiazole derivatives like this compound typically involves alkylation or condensation reactions. For example, analogous compounds (e.g., 2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(naphthalen-1-yl)ethanone) are synthesized using alkylating agents such as 2-bromo-1-(naphthalen-1-yl)ethanone under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) . Key steps include:

- Reagent stoichiometry : A 1:1 molar ratio of the alkylating agent to the thiazole precursor ensures minimal side products.

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and product stability.

- Purification : Recrystallization from ethanol or methanol yields high-purity products (e.g., 89–91% yields) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Routine characterization involves:

- ¹H NMR : To confirm substituent positions and amine/ketone functionalities (e.g., δ 7.32 ppm for -NH2 in DMSO-d6) .

- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 302 [M+1]) validate the molecular formula .

- Elemental analysis : Confirms purity (e.g., <0.3% deviation between calculated and observed C/H/N/S values) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural determination of thiazole derivatives?

X-ray crystallography, supported by programs like SHELXL , provides definitive bond lengths and angles. For example:

- Validation : Compare experimental data (e.g., C–S bond lengths ~1.74 Å in thiazole rings) with computational models to confirm tautomeric forms or stereochemical assignments .

- Handling twinned data : SHELXL’s twin refinement tools are critical for high-resolution datasets, especially for derivatives prone to polymorphism .

Q. How should researchers address contradictions in spectroscopic or analytical data during synthesis?

- Case study : Discrepancies in elemental analysis (e.g., sulfur content deviations >0.5%) may indicate incomplete purification or side reactions. Mitigation strategies include:

- Rechromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate).

- HPLC-MS : Identify impurities via retention time and fragmentation patterns .

Q. What strategies are recommended for designing derivatives of this compound to study structure-activity relationships (SAR)?

- Functional group modulation : Introduce electron-withdrawing groups (e.g., nitro or chloro) at the thiazole ring to enhance electrophilicity. For example, 4-Methoxyphenyl substituents improve solubility for biological assays .

- Bioisosteric replacement : Replace the methylamino group with a cyclopropylamine moiety to assess steric effects on binding affinity .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs), guided by PubChem’s 3D conformer data .

Q. How can researchers validate the biological activity of this compound while adhering to ethical guidelines?

- In vitro assays : Use cell-free systems (e.g., enzyme inhibition assays) to avoid ethical concerns. For example, test acetylcholinesterase inhibition at 10–100 µM concentrations .

- Compliance : Follow institutional protocols for non-therapeutic compounds, as FDA approval is absent for this compound .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Thiazole Derivatives

| Parameter | Optimal Range | Example from Evidence |

|---|---|---|

| Reaction temperature | 60–80°C | 80°C for 2a synthesis |

| Solvent | DMF or DCM | DMSO-d6 for NMR |

| Yield | 85–95% | 91% for 2d |

Q. Table 2. Common Spectral Benchmarks

| Technique | Diagnostic Signal | Compound Reference |

|---|---|---|

| ¹H NMR | δ 4.75 ppm (CH2) | 2d |

| MS (EI) | m/z 302 [M+1] | 2a |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.